4-(Bromomethyl)-4'-chloro-1,1'-biphenyl
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, a compound method was described for 2-cyanic acid-4’-bromomethylbiphenyl, where halogenated hydrocarbon solvent is a methylene dichloride; Radical initiator is 2, and 2’-Diisopropyl azodicarboxylate, bromizating agent are N-bromosuccinimide, bromine or C5H6Br2N2O2 .Scientific Research Applications
Synthesis of Block Copolymers
- Scientific Field: Polymer Chemistry
- Application Summary: It is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application: The compound is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide. The mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP) is obtained by reaction of 4-bromomethyl benzoyl chloride with t-butyl hydroperoxide .
- Results: The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .
Synthesis of Ligands
- Scientific Field: Organic Chemistry
- Application Summary: It is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application: The compound is useful in the preparation of 4- [ (2H-tetra-zol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole in the presence of potassium hydroxide .
- Results: The product is a ligand with a chelating pyrazolyl-pyridine group and a pendant aromatic nitrile .
Synthesis of Eprosartan
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: It acts as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcome is the synthesis of eprosartan, an antihypertensive agent .
Synthesis of Temoporfin
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: It is used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcome is the synthesis of temoporfin, a second generation photosensitizer .
Synthesis of Bromothymol Blue
- Scientific Field: Analytical Chemistry
- Application Summary: It is used in the synthesis of Bromothymol Blue, a pH indicator commonly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcome is the synthesis of Bromothymol Blue, a pH indicator .
Synthesis of 4-(5-Arylidene-2,4-Dioxothiazolidin-3-yl) Methylbenzoic Acids
- Scientific Field: Organic Chemistry
- Application Summary: It is used in the preparation of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcome is the synthesis of 4-(5-arylidene-2,4-dioxothiazolidin-3-yl) methylbenzoic acids .
Synthesis of Fluorescent Labeling Agents
- Scientific Field: Biochemistry
- Application Summary: It is used in the synthesis of bromomethylcoumarins, which are reactive compounds for fluorescent labeling of RNA .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcome is the synthesis of bromomethylcoumarins, which are used for fluorescent labeling of RNA .
Synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile
- Scientific Field: Organic Chemistry
- Application Summary: It is useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile by reaction with 2H-tetrazole .
- Methods of Application: The reaction is carried out in the presence of potassium hydroxide .
- Results: The outcome is the synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
properties
IUPAC Name |
1-(bromomethyl)-4-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKBSRJGARHDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-4'-chloro-1,1'-biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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